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4-(Cyclohexyloxy)-3-methylphenol

Cat. No.: B14848527
M. Wt: 206.28 g/mol
InChI Key: IPUPDPCKBBAWOO-UHFFFAOYSA-N
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Description

Structural Classification of Substituted Phenolic Ethers

Substituted phenolic ethers can be classified based on the nature of the substituents on the aromatic ring and the group attached to the ether oxygen. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, profoundly influence the reactivity of the aromatic ring and the ether linkage.

In the case of 4-(Cyclohexyloxy)-3-methylphenol , the parent structure is a phenol (B47542). It is substituted at the 4-position with a cyclohexyloxy group (-O-C₆H₁₁) and at the 3-position with a methyl group (-CH₃). This places it in the category of dialkyl-substituted phenolic ethers, with one of the alkyl groups being a bulky cycloalkyl ring.

Structural Feature Classification
Parent MoietyPhenol
Ether LinkageCyclohexyloxy
Aromatic SubstituentMethyl

The Cyclohexyloxy Moiety in Organic Synthesis and Molecular Design

The synthesis of cyclohexyloxy ethers can be achieved through methods like the Williamson ether synthesis, where a phenoxide reacts with a cyclohexyl halide, or through the alkylation of phenols with cyclohexanol (B46403) or cyclohexene (B86901) under acidic conditions. uq.edu.au

Overview of Methylphenols as Foundational Chemical Building Blocks

Methylphenols, commonly known as cresols, exist as three isomers: ortho-cresol, meta-cresol, and para-cresol. nist.govchemicalbook.com These compounds are fundamental building blocks in chemical synthesis, serving as precursors to antioxidants, polymers, and other specialty chemicals. chemicalbook.com The position of the methyl group relative to the hydroxyl group influences the acidity of the phenol and the regioselectivity of subsequent reactions.

3-methylphenol (m-cresol) , the foundational block for the target compound, is a viscous liquid used in the production of disinfectants and as a precursor for the synthesis of various more complex molecules. nist.gov

Significance of Aromatic Ring Substituents in Chemical Functionality

The substituents on an aromatic ring dictate its reactivity towards electrophilic and nucleophilic substitution reactions. synblock.comnist.gov Electron-donating groups, such as alkyl and alkoxy groups, activate the ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions. rsc.org Conversely, electron-withdrawing groups deactivate the ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B14848527 4-(Cyclohexyloxy)-3-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclohexyloxy-3-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-9-11(14)7-8-13(10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3

InChI Key

IPUPDPCKBBAWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Cyclohexyloxy 3 Methylphenol

Synthetic Routes for the Construction of the 3-Methylphenol Core

The foundation of synthesizing 4-(cyclohexyloxy)-3-methylphenol lies in the initial construction of the 3-methylphenol (m-cresol) core. This can be approached through various synthetic pathways, including the derivatization of pre-existing 3-methylphenol or the regioselective functionalization of other methylated phenolic compounds.

Precursor Synthesis and Derivatization of 3-Methylphenol

One of the most direct approaches involves utilizing commercially available 3-methylphenol as a starting material. This precursor can then be subjected to derivatization reactions to prepare it for the subsequent etherification step. The presence of the hydroxyl group on the phenol (B47542) makes it a nucleophile, while the methyl group can influence the reactivity and regioselectivity of further reactions. researchgate.net The acidity of the phenolic hydroxyl group is a key factor, and its deprotonation to form a more nucleophilic phenoxide ion is often a crucial initial step in derivatization processes. researchgate.net

Alternatively, multi-step synthetic routes can be designed to construct the 3-methylphenol core from simpler starting materials. youtube.comassets-servd.hostsavemyexams.com These routes may involve a series of reactions such as alkylation, halogenation, and subsequent functional group interconversions to introduce the methyl and hydroxyl groups at the desired positions on the benzene (B151609) ring. For instance, a synthetic pathway could start with a different substituted benzene derivative and, through a sequence of carefully chosen reactions, lead to the formation of 3-methylphenol. youtube.comassets-servd.hostsavemyexams.com

Regioselective Functionalization Techniques for Methylated Phenols

Achieving the desired substitution pattern is a significant challenge in the synthesis of polysubstituted phenols. The directing effects of existing substituents on the aromatic ring, such as the hydroxyl and methyl groups in precursors to 3-methylphenol, play a critical role in determining the position of incoming groups. rsc.orgnih.gov The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methyl group is also an activating, ortho-, para-directing group. Therefore, direct functionalization of a methylated phenol to achieve a specific substitution pattern requires careful control of reaction conditions and potentially the use of directing groups to overcome the inherent regioselectivity. rsc.orgnih.gov

Recent advances in C-H bond functionalization offer powerful tools for the regioselective modification of phenols. nih.govmdpi.com These methods can provide more direct routes to desired substitution patterns, sometimes avoiding the need for multi-step sequences involving protecting groups and functional group manipulations. However, controlling the regioselectivity of C-H functionalization in phenols can be challenging due to the high reactivity of the ortho and para positions and the potential for reactions to occur at the phenolic hydroxyl group. nih.gov

Formation of the 4-Position Cyclohexyloxy Ether Linkage

Once the 3-methylphenol core is established, the next critical step is the formation of the ether linkage at the 4-position with a cyclohexyloxy group. This is typically achieved through etherification reactions.

Etherification Reactions Involving Cyclohexanol (B46403) Derivatives and Phenols

A common method for forming the cyclohexyloxy ether linkage is the Williamson ether synthesis, which involves the reaction of a phenoxide with a cyclohexyl halide. organic-chemistry.org In the context of synthesizing this compound, the 3-methylphenoxide ion would be reacted with a suitable cyclohexyl halide, such as cyclohexyl bromide or iodide. The reaction is typically carried out in the presence of a base to deprotonate the phenol. masterorganicchemistry.com

Alkylation of phenols with cyclohexanol or cyclohexene (B86901) can also be employed. google.com This reaction is often catalyzed by acids. For example, the alkylation of p-cresol (B1678582) with cyclohexanol or cyclohexene in the presence of a large-pore, acidic zeolite catalyst has been shown to produce 4-methyl-2-cyclohexylphenol. google.com While this example illustrates the formation of a C-C bond, similar principles can be applied to the formation of a C-O bond for etherification, though reaction conditions would need to be optimized. The use of solid acid catalysts like zeolites can offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous acid catalysts. researchgate.netrsc.org

The choice of reagents and reaction conditions is crucial for maximizing the yield of the desired 4-cyclohexyloxy product while minimizing side reactions, such as C-alkylation or the formation of other isomers.

Application of the Mitsunobu Reaction and Related Ether Synthesis Methodologies

The Mitsunobu reaction is a powerful and versatile method for forming ethers from alcohols and nucleophiles, including phenols. byjus.comorganic-chemistry.orgnih.govwikipedia.org This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comwikipedia.org In the synthesis of this compound, the 3-methylphenol would act as the nucleophile and cyclohexanol as the alcohol.

The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, followed by nucleophilic attack by the phenol. organic-chemistry.org A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, which can be important in stereoselective syntheses. organic-chemistry.orgnih.gov For phenols that are less acidic, modifications to the standard Mitsunobu protocol, such as using stronger bases or different azodicarboxylate reagents, may be necessary to achieve good yields. byjus.com The use of high concentration and sonication has been shown to increase the rate of the Mitsunobu reaction, especially with sterically demanding substrates. organic-chemistry.org

Catalytic Approaches for Stereoselective Cyclohexyloxy Group Introduction

Achieving stereoselectivity in the introduction of the cyclohexyloxy group can be a critical aspect of the synthesis, particularly if the final product is intended for applications where chirality is important. While the aforementioned methods can be adapted for stereoselectivity, specific catalytic approaches are being developed to provide more direct and efficient control over the stereochemical outcome.

Enzyme-catalyzed reactions, for instance, are known for their high selectivity and can be employed in the synthesis of chiral compounds. nih.gov While direct enzymatic etherification to form this compound might not be established, enzymatic kinetic resolutions of racemic intermediates could be a viable strategy.

Furthermore, advances in transition-metal catalysis offer promising avenues for stereoselective etherification. nih.gov Catalytic systems that can control the stereochemistry of the C-O bond formation would be highly valuable for the synthesis of specific stereoisomers of this compound.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be strategically designed starting from readily available precursors. The most direct approaches involve the formation of the ether bond between a 3-methylphenol derivative and a cyclohexyl moiety.

One of the most common and straightforward methods for this type of ether formation is the Williamson ether synthesis . francis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. For the synthesis of this compound, two principal pathways based on the Williamson reaction are plausible:

Pathway A: This approach utilizes 4-bromo-3-methylphenol (B31395) as the starting material. The phenolic proton is first deprotonated by a suitable base to form the corresponding phenoxide ion. This is followed by the reaction with cyclohexanol.

Pathway B: An alternative and often more practical approach involves the reaction of 3-methyl-4-nitrophenol (B363926) with cyclohexyl bromide. The nitro group can subsequently be reduced to an amino group, which can then be converted to a hydroxyl group via a diazonium salt intermediate.

Another potential, though less common, method for the synthesis of aryl ethers is the Ullmann condensation . This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. organic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of 4-bromo-3-methylphenol with cyclohexanol in the presence of a copper catalyst and a base.

A less direct approach could be the Friedel-Crafts alkylation of a protected 3-methylphenol with cyclohexene or cyclohexanol. However, this method is prone to the formation of isomeric products and may result in alkylation at different positions on the aromatic ring, making it less ideal for the regioselective synthesis of this compound. google.com

Optimization of Reaction Conditions for Yield and Purity in Phenolic Ether Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired phenolic ether product, such as this compound, particularly when employing the Williamson ether synthesis. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile.

Influence of Base and Solvent: The selection of the base and solvent system is crucial in the Williamson ether synthesis. The base is responsible for deprotonating the phenol to form the more nucleophilic phenoxide. Strong bases in polar aprotic solvents generally lead to higher yields.

BaseSolventTemperature (°C)Yield (%)
Sodium Hydride (NaH)Dimethylformamide (DMF)Room Temp. to 80High
Potassium Carbonate (K2CO3)AcetoneRefluxModerate to High
Sodium Hydroxide (NaOH)Water/Organic (Phase Transfer)80-100Moderate

Interactive Data Table: Effect of Base and Solvent on a Model Williamson Ether Synthesis.

Nature of the Leaving Group: The reactivity of the cyclohexyl electrophile in the Williamson synthesis is dependent on the nature of the leaving group. The general order of reactivity for halides is I > Br > Cl. Therefore, using cyclohexyl iodide would likely result in a faster reaction compared to cyclohexyl bromide or chloride. However, the choice may also be influenced by the cost and stability of the respective cyclohexyl halides.

Catalysts: In some variations of the Williamson ether synthesis, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed, especially when using a biphasic solvent system (e.g., NaOH in water and an organic solvent). The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. utahtech.edu

By carefully controlling these reaction parameters, the synthesis of this compound can be optimized to achieve a high yield of the desired product with minimal impurities.

Computational Chemical Studies and Molecular Modeling of 4 Cyclohexyloxy 3 Methylphenol

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust tool for investigating the electronic structure and reactivity of organic molecules. nih.govsemanticscholar.org By approximating the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For 4-(cyclohexyloxy)-3-methylphenol, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. imist.ma A smaller gap generally suggests higher reactivity. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. It is expected that the HOMO will have significant density on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring.

Table 1: Calculated Frontier Molecular Orbital Properties of Substituted Phenols

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
p-nitrophenol-5.55-2.493.06
p-methylphenol-5.80-0.874.93
p-aminophenol-5.93-0.885.05

This table presents data for related phenolic compounds to illustrate the influence of substituents on FMO energies. Data for this compound would require specific calculations but would follow similar principles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. imist.ma

For this compound, the MEP surface would likely show a region of high negative potential around the phenolic oxygen atom due to the presence of lone pairs, making it a primary site for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic ring will also display regions of varying potential, influenced by the electron-donating effects of the hydroxyl, methyl, and cyclohexyloxy groups. This detailed map of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. mdpi.com

Molecular Dynamics Simulations for Understanding Conformational Flexibility of the Cyclohexyloxy Moiety

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations are particularly useful for exploring the conformational flexibility of the cyclohexyloxy moiety in this compound. escholarship.orgresearchgate.net The cyclohexane (B81311) ring can adopt various conformations, such as the chair, boat, and twist-boat forms, and its attachment to the phenol ring via an ether linkage introduces additional degrees of rotational freedom.

By simulating the motion of atoms over a period of time, MD can reveal the preferred conformations of the cyclohexyloxy group and the energy barriers between them. This information is critical for understanding how the molecule's shape fluctuates in different environments (e.g., in solution or within a biological system) and how this flexibility might influence its properties and interactions.

Quantum Chemical Prediction of Spectroscopic Properties

Quantum chemical methods, including DFT, can be used to predict various spectroscopic properties of this compound. nih.govresearchgate.netnih.gov For instance, theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. By comparing these predicted spectra with experimental data, a detailed assignment of the observed vibrational modes can be achieved, providing a deeper understanding of the molecule's structural features.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the various protons and carbon atoms within the molecule. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in ultraviolet-visible (UV-Vis) spectroscopy. growingscience.com

Table 2: Illustrative Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (Phenolic OH)~4-7 ppm
¹³C NMRChemical Shift (C-OH)~150-160 ppm
IR SpectroscopyVibrational Frequency (O-H stretch)~3200-3600 cm⁻¹

Note: These are approximate values based on typical ranges for similar phenolic compounds. Actual values for this compound would require specific quantum chemical calculations.

Theoretical Analysis of Reaction Pathways and Transition States in Phenolic Ether Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. nih.gov For this compound, theoretical methods can be used to analyze the pathways of various transformations, such as ether cleavage, electrophilic substitution on the aromatic ring, or oxidation of the phenol group.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of its feasibility. DFT calculations can be employed to locate and characterize these transition states, offering detailed insights into the bond-breaking and bond-forming processes that occur during the reaction. This theoretical analysis can help to rationalize experimentally observed product distributions and to predict the outcome of new reactions.

Investigation of Intermolecular Interactions via Computational Methods

Currently, there is a notable absence of publicly available scientific literature detailing specific computational chemical studies, molecular modeling, and the investigation of intermolecular interactions for the compound this compound.

While computational methods such as Density Functional Theory (DFT), Molecular Docking, and various molecular mechanics simulations are standard approaches for investigating intermolecular interactions of phenolic compounds, no such studies have been published for this compound. As a result, the generation of data tables and a detailed discussion of its interaction profile is not possible at this time.

Further research in this area would be necessary to provide a comprehensive understanding of the intermolecular forces that govern the behavior of this compound at a molecular level.

Advanced Spectroscopic and Analytical Characterization of 4 Cyclohexyloxy 3 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules. Through the application of one- and two-dimensional NMR techniques, a complete picture of the atomic connectivity and spatial arrangement of 4-(Cyclohexyloxy)-3-methylphenol can be constructed.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic, methoxy (B1213986), and cyclohexyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling patterns reveal the number of neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. organicchemistrydata.org

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.60-7.20 (m)115.0-130.0
Cyclohexyloxy CH4.10-4.30 (m)75.0-78.0
Methyl CH₃2.20-2.30 (s)15.0-17.0
Cyclohexyl CH₂1.20-2.00 (m)23.0-33.0
Phenolic OH4.50-5.50 (br s)-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data presented is a generalized representation based on typical values for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Determination

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, providing a detailed molecular framework.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY correlations would be observed between adjacent protons on the aromatic ring and within the cyclohexyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For instance, the proton signal of the methyl group will show a correlation to the methyl carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This technique is invaluable for piecing together the molecular structure by connecting different fragments. For example, HMBC would show correlations between the protons of the methyl group and the aromatic carbons at the ortho and para positions, as well as the carbon to which the methyl group is attached.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like phenols. nih.gov In the positive ion mode, this compound would likely be observed as the protonated molecule [M+H]⁺. High-resolution ESI-MS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation of the protonated molecule in the mass spectrometer can provide valuable structural information.

Predicted ESI-MS Fragmentation:

Ion m/z (calculated) Description
[M+H]⁺221.1536Protonated molecule
[M-C₆H₁₀+H]⁺139.0753Loss of cyclohexene (B86901)
[C₇H₇O]⁺107.0497Cresol (B1669610) fragment

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a robust method for the analysis of complex mixtures and the unambiguous identification of specific compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the vibrational modes of functional groups.

The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to its constituent functional groups. The hydroxyl (-OH) group typically shows a characteristic stretching vibration (νOH). orientjchem.org The exact position of this band can be influenced by hydrogen bonding. In-plane and out-of-plane bending vibrations (δOH and γOH) of the hydroxyl group are also anticipated. orientjchem.org

The carbon-oxygen (C-O) stretching vibration associated with the phenolic hydroxyl group is another key spectral feature. orientjchem.org Additionally, the ether linkage (C-O-C) of the cyclohexyloxy group will have its own characteristic stretching vibrations.

The aromatic ring of the phenol (B47542) moiety gives rise to several characteristic vibrations, including C-H stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending modes. orientjchem.org The substitution pattern on the benzene (B151609) ring influences the positions of these bands, providing a unique fingerprint for the molecule. The methyl group (-CH3) attached to the ring will also display its own set of stretching and bending vibrations. Finally, the cyclohexyl ring will contribute a complex series of C-H and C-C stretching and bending vibrations.

Table 1: Predicted Characteristic IR and Raman Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Phenolic -OHO-H Stretching3200-3600
Phenolic -OHO-H In-plane Bending1300-1450
Phenolic -OHO-H Out-of-plane Bending~930
Aromatic C-HC-H Stretching3000-3100
Aromatic C=CC=C Stretching1400-1600
Aromatic C-HC-H Out-of-plane Bending700-900
Ether C-O-CAsymmetric Stretching1200-1300
Ether C-O-CSymmetric Stretching1000-1100
Methyl C-HAsymmetric/Symmetric Stretching2850-3000
Methyl C-HAsymmetric/Symmetric Bending1375-1470
Cyclohexyl C-HStretching2850-2960
Cyclohexyl C-CStretching800-1200

Note: The exact peak positions can vary based on the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable insights into the molecule's conformation, as well as how individual molecules pack together in the crystal lattice.

Furthermore, X-ray crystallography would reveal the preferred conformation of the cyclohexyl ring. Cyclohexane (B81311) and its derivatives typically adopt a chair conformation, which is the most stable arrangement, minimizing steric strain. However, boat or twist-boat conformations are also possible, and their presence would be clearly identified through crystallographic analysis.

The study of the crystal packing reveals how molecules of this compound arrange themselves in the solid state. This arrangement is governed by various intermolecular forces, such as hydrogen bonding and van der Waals interactions.

A primary intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, and the oxygen atom of the hydroxyl group or the ether oxygen can act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of chains, dimers, or more complex three-dimensional networks, significantly influencing the physical properties of the solid.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for assessing the purity of chemical compounds and for separating mixtures of closely related substances, such as isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the quantitative analysis of this compound. embrapa.br A reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. embrapa.br

The development of a robust HPLC method would involve optimizing several parameters, including the column type, mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a possible acid modifier), flow rate, and detection wavelength. embrapa.brepa.gov UV detection is commonly used for phenolic compounds due to their strong absorbance in the UV region. epa.gov

Once validated, the HPLC method can be used to determine the purity of a sample of this compound by quantifying the area of its peak relative to the total area of all peaks in the chromatogram. It can also be used to separate and quantify any potential isomers or impurities that may be present from the synthesis process. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Table 2: Illustrative HPLC Method Parameters for the Analysis of Phenolic Compounds

ParameterConditionReference
ColumnRP-C18, 150 x 4.6 mm, 3 µm embrapa.br
Mobile PhaseGradient of water and methanol with 0.52% H₃PO₄ embrapa.br
Flow Rate1.0 mL/min ntnu.no
DetectionDiode Array Detector (DAD) at 220, 280, 320 nm embrapa.br
Injection Volume10 µL researchgate.net

Note: These are example parameters and would need to be optimized specifically for this compound.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides not only the retention time of a compound but also its mass spectrum, which offers a detailed fingerprint of its molecular structure.

Detailed Research Findings:

While specific GC retention time data for this compound is not extensively published, data from structurally analogous compounds can provide valuable insights. For instance, the related compound 4-Methoxy-3-methylphenol has a reported Kovats retention index of 1183 on a semi-standard non-polar column nih.gov. The Kovats retention index is a dimensionless unit that normalizes retention times to a set of n-alkane standards, allowing for inter-laboratory comparisons.

The substitution of the methoxy group with a bulkier cyclohexyloxy group in this compound is expected to significantly increase its retention time on a non-polar column due to increased van der Waals interactions with the stationary phase and a higher boiling point. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. A key fragmentation would likely involve the cleavage of the ether bond, yielding fragments corresponding to the cyclohexyl radical and the 3-methyl-4-hydroxyphenyl radical. Another important fragmentation pathway could be the loss of the methyl group from the aromatic ring.

For comparison, the mass spectrum of Phenol, 4-cyclohexyl- shows a prominent molecular ion peak and fragmentation patterns consistent with the loss of the cyclohexyl group nist.gov. Similarly, the mass spectrum of 3-methylphenol (m-cresol) exhibits a strong molecular ion peak and a significant fragment corresponding to the loss of a hydrogen atom nist.gov.

Below is a hypothetical data table illustrating the expected GC-MS parameters for this compound based on the analysis of its structural analogs.

ParameterExpected Value/CharacteristicBasis of Expectation
Retention Time > Retention time of 4-Methoxy-3-methylphenolIncreased molecular weight and boiling point due to the cyclohexyloxy group.
Kovats Index > 1183Larger size and stronger interaction with non-polar stationary phase compared to 4-Methoxy-3-methylphenol. nih.gov
Molecular Ion (M+) m/z = 206Calculated molecular weight of C13H18O2.
Key Fragments m/z 123 (M-C6H11), m/z 83 (C6H11+), m/z 107 (C7H7O+)Cleavage of the ether bond and loss of the cyclohexyl or methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

Detailed Research Findings:

The UV-Vis spectrum of this compound is primarily determined by the phenolic chromophore. The electronic transitions are of the π → π* type, associated with the benzene ring. The presence of the hydroxyl (-OH), methyl (-CH3), and cyclohexyloxy (-O-C6H11) substituents influences the position and intensity of the absorption bands.

The cyclohexyloxy group, being an ether linkage to the phenol, will act as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. The lone pair of electrons on the ether oxygen can participate in resonance with the aromatic ring, which typically leads to a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted phenol.

The following table summarizes the expected UV-Vis absorption data for this compound in a non-polar solvent.

ParameterExpected ValueRationale
λmax 1 ~275-285 nmCorresponds to the primary π → π* transition of the substituted benzene ring, similar to other alkylphenols. researchgate.netnist.gov
λmax 2 ~220-230 nmCorresponds to a higher energy π → π* transition.
Molar Absorptivity (ε) ModerateThe substituents on the benzene ring are expected to result in a moderate absorption intensity.

Other Characterization Techniques: Elemental Analysis and Size-Exclusion Chromatography

Beyond GC and UV-Vis spectroscopy, other analytical techniques provide crucial information about the composition and purity of this compound.

Elemental Analysis:

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized or purified substance. For this compound (C13H18O2), the theoretical elemental composition can be calculated as follows:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C) 12.01113156.14375.69%
Hydrogen (H) 1.0081818.1448.80%
Oxygen (O) 15.999231.99815.51%
Total 206.285 100.00%

Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's elemental composition and purity.

Size-Exclusion Chromatography (SEC):

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size or hydrodynamic volume in solution nih.govtosohbioscience.comcytivalifesciences.comchromatographyonline.comlcms.cz. While primarily used for large molecules like polymers and proteins, SEC can be applied to smaller molecules to analyze for oligomers or impurities of significantly different sizes.

For this compound, SEC would be useful for detecting the presence of any polymeric impurities that may have formed during synthesis, for instance, through oxidative coupling of the phenol. The compound itself would elute at a specific retention volume, and any larger oligomeric species would elute earlier. The choice of column pore size and mobile phase is critical for achieving effective separation in the relevant molecular weight range chromatographyonline.com.

Degradation Pathways and Environmental Fate of 4 Cyclohexyloxy 3 Methylphenol

Photolytic and Oxidative Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation processes, including photolysis and oxidation, play a significant role in the transformation of organic pollutants in the environment. secure-platform.com These reactions can alter the chemical structure of compounds, potentially leading to less harmful substances or, in some cases, transformation products with their own environmental implications. secure-platform.com

Mechanisms of Hydroxyl Radical-Initiated Degradation

In both aquatic and atmospheric environments, the hydroxyl radical (•OH) is a primary oxidant responsible for the degradation of many organic compounds. The reaction of •OH with aromatic compounds like phenols can proceed via two main pathways: •OH addition to the aromatic ring or hydrogen abstraction from the phenolic hydroxyl group. For substituted phenols, •OH addition is often the dominant pathway.

In the case of 4-(Cyclohexyloxy)-3-methylphenol, the hydroxyl radical is expected to add to the benzene (B151609) ring, favored by the electron-donating nature of the hydroxyl and cyclohexyloxy groups. This addition forms a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, such as the elimination of water or reaction with molecular oxygen, leading to the formation of more stable products. The presence of the methyl and cyclohexyloxy groups will influence the position of •OH attack and the subsequent reaction pathways. Studies on similar compounds, like 4-methylphenol, have shown that oxidation of the aromatic ring can lead to the formation of hydroquinone (B1673460) derivatives. nih.gov

The rate of degradation is dependent on the concentration of hydroxyl radicals and the specific rate constant for the reaction with the target compound. For instance, studies on nitrocatechols have shown that their reaction rates with OH radicals are influenced by their structural features. copernicus.org

Pyrolytic Degradation Pathways under Elevated Temperatures

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. While less common in typical environmental settings, it can be relevant in specific scenarios such as industrial accidents or waste incineration. The degradation of this compound under pyrolytic conditions would likely involve the cleavage of the ether bond and the C-C bonds of the cyclohexyl ring and the aromatic ring.

The ether linkage is a likely point of initial cleavage, which could lead to the formation of 3-methylphenol and cyclohexene (B86901) or other cyclohexyl-derived fragments. Further decomposition of the aromatic ring at higher temperatures would produce a complex mixture of smaller hydrocarbons and polycyclic aromatic hydrocarbons (PAHs). The specific products formed would be highly dependent on the temperature, pressure, and residence time of the pyrolysis process.

Biotic Degradation Pathways in Environmental Systems (e.g., Microbial Transformations)

Microbial degradation is a key process in the removal of organic pollutants from the environment. uu.nl Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. researchgate.net

Enzyme Promiscuity and Novel Biotransformation Routes for Phenolic Compounds

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, can play a significant role in the initial steps of xenobiotic degradation. For a compound like this compound, which may not have a specific dedicated degradative pathway in many microorganisms, promiscuous enzymes could initiate its transformation.

For instance, monooxygenases and dioxygenases, which are key enzymes in the degradation of aromatic compounds, can exhibit broad substrate specificity. A promiscuous monooxygenase could hydroxylate the aromatic ring of this compound, creating a dihydroxy- or trihydroxy- intermediate. This initial transformation can make the compound more susceptible to subsequent enzymatic attack and ring cleavage. Research on the degradation of 4-nonylphenol (B119669) has revealed a novel pathway involving ipso-hydroxylation, where a hydroxyl group is added to the carbon atom bearing the alkyl substituent, leading to its eventual removal. core.ac.uk

Microbial Metabolic Pathways Involved in Phenolic Ether Breakdown

The microbial breakdown of phenolic ethers typically involves the cleavage of the ether bond. This can occur through several mechanisms. One common pathway is O-dealkylation, catalyzed by ether-cleaving enzymes such as cytochrome P450 monooxygenases. This reaction would cleave the cyclohexyloxy group from the aromatic ring, yielding 3-methylcatechol (B131232) (if hydroxylation occurs first) or a related dihydroxylated intermediate, and cyclohexanol (B46403).

Once the ether bond is cleaved, the resulting catecholic intermediate can be funneled into central metabolic pathways. researchgate.net The aromatic ring of catechol is typically cleaved by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage). mdpi.com These reactions open the aromatic ring, forming aliphatic acids that can then be further metabolized through pathways like the beta-ketoadipate pathway to enter the Krebs cycle. researchgate.net The specific pathway utilized depends on the microbial species and the enzymes it possesses. nih.gov

Hydrodeoxygenation and Dealkylation Processes in Complex Phenolic Systems

In certain anaerobic environments and during specific industrial processes, hydrodeoxygenation (HDO) and dealkylation can be important degradation pathways for phenolic compounds. These reactions are particularly relevant in the upgrading of bio-oils, which are rich in phenolic derivatives.

HDO involves the removal of hydroxyl groups from the aromatic ring, replacing them with hydrogen atoms. This process typically requires a catalyst and a source of hydrogen. For this compound, HDO would result in the formation of cyclohexyl-3-methylbenzene.

Dealkylation refers to the removal of alkyl or cycloalkyl groups from the aromatic ring. In the case of this compound, this would involve the cleavage of the cyclohexyloxy group, resulting in 3-methylphenol. Both HDO and dealkylation processes reduce the complexity and oxygen content of the phenolic compound, which can be a detoxification step in some biological systems or a desired transformation in industrial applications.

Investigation of Thermal Stability and Degradation Kinetics

No studies detailing the thermal stability or degradation kinetics of this compound were found. Information regarding its decomposition temperature, potential degradation products under thermal stress, or the rate at which these processes occur is not documented in the available literature.

Modeling of Environmental Transport and Transformation Processes (excluding ecotoxicity predictions)

No modeling data for the environmental transport and transformation of this compound could be located. This includes predictions for its partitioning in air, water, and soil compartments (fugacity), its potential for long-range transport, and its transformation through processes such as hydrolysis, photolysis, or biodegradation.

Advanced Material Science Applications of 4 Cyclohexyloxy 3 Methylphenol Analogues

Application in Polymer Science as Stabilizers and Modifiers

The phenolic moiety is a well-established functional group for providing antioxidant and stabilizing properties to polymeric materials. Analogues of 4-(cyclohexyloxy)-3-methylphenol, particularly those with sterically hindered phenolic groups, are investigated for their potential as polymer stabilizers. The mechanism of stabilization involves the donation of the phenolic hydrogen atom to scavenge free radicals, which are responsible for the degradation of polymers. specialchem.com The presence of bulky substituents on the aromatic ring, such as the cyclohexyloxy group, can enhance the stability of the resulting phenoxyl radical, thereby improving its efficiency as a primary antioxidant. specialchem.com

The effectiveness of phenolic antioxidants is influenced by their molecular weight and structure. Higher molecular weight and the presence of multiple phenolic groups can lead to improved long-term thermal stability (LTTS) by reducing volatility and improving compatibility with the polymer matrix. specialchem.com While specific studies on this compound analogues as primary polymer stabilizers are not extensively documented in publicly available literature, the principles of phenolic antioxidant activity suggest their potential utility. The cyclohexyloxy group could also act as a modifier, influencing the physical properties of the polymer, such as its processability and mechanical characteristics, by introducing a bulky, non-polar segment. The development of polymeric forms of phenolic compounds has also been explored to enhance antioxidant properties and stability in various systems. nih.govmdpi.com

Potential Role of this compound Analogues in Polymers Underlying Mechanism/Attribute Reference
Primary AntioxidantPhenolic hydroxyl group donates a hydrogen atom to scavenge free radicals. specialchem.com
Enhanced StabilityBulky cyclohexyloxy group can sterically hinder the phenoxyl radical, increasing its stability. specialchem.com
Long-Term Thermal StabilityPotential for reduced volatility due to higher molecular weight compared to simpler phenols. specialchem.com
Polymer ModifierThe non-polar cyclohexyloxy group can influence physical properties like processability and compatibility.N/A

Development and Characterization of Liquid Crystalline Materials

The rigid core of a phenyl ring combined with a flexible or bulky terminal group like a cyclohexyl or cyclohexyloxy moiety is a common structural motif in the design of liquid crystalline materials. researchgate.netnih.gov The synthesis of liquid crystals containing cyclohexylphenyl and bicyclohexyl (B1666981) units has been extensively reviewed, highlighting their importance in liquid crystal displays due to their favorable properties such as low viscosity and high clearing points. researchgate.net

Analogues of this compound can be envisioned as precursors or components in the synthesis of novel liquid crystals. The synthesis often involves the coupling of different molecular fragments to create molecules with the desired anisotropic shape and electronic properties. For instance, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol have been synthesized and shown to induce vertical alignment in liquid crystal cells. nih.gov The synthesis of various liquid crystalline compounds containing cyclohexyl and phenyl moieties often involves multi-step reactions, including the preparation of intermediates with specific functional groups for subsequent coupling reactions. researchgate.netajchem-a.comrsc.orgmdpi.comrsc.org The mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures, are highly dependent on the molecular structure, including the length of alkyl chains and the nature of the linking groups. ajchem-a.comrsc.orgcolorado.edu

Structural Feature Relevance to Liquid Crystals Example from Literature Reference
Phenyl RingProvides a rigid core essential for mesophase formation.Core of many liquid crystal molecules. researchgate.net
Cyclohexyl/Cyclohexyloxy GroupActs as a terminal group influencing packing and transition temperatures.4-(trans-4-alkylcyclohexyl)phenol used in polymer alignment layers. nih.gov
Anisotropic Molecular ShapeElongated shape promotes the formation of ordered liquid crystalline phases.Calamitic (rod-like) liquid crystals. tcichemicals.com

Integration into Nanomaterials and Nanotechnology Applications

Phenolic compounds are increasingly utilized in the field of nanotechnology for the surface modification of nanomaterials and the creation of functional nanostructures. nih.govnih.gov This is often referred to as phenolic-enabled nanotechnology (PEN). nih.gov The phenolic hydroxyl groups can interact with a variety of surfaces and materials through different mechanisms, including metal chelation and hydrogen bonding. nih.govnih.gov

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed on a substrate surface. They are a powerful tool for tailoring the surface properties of materials. Phenolic compounds and their derivatives can be used to form SAMs. For instance, novel phenolic surfactants have been synthesized for the formation of SAMs on gold surfaces. figshare.com More relevant to the structure of this compound, SAMs of cyclohexyl-terminated phosphonic acids have been successfully formed on metal oxide surfaces, demonstrating their potential as a general dielectric surface for high-performance organic thin-film transistors. nih.gov The formation of these monolayers can be achieved through solution deposition, and their properties depend on the nature of the headgroup that binds to the surface and the terminal group that forms the new interface. sigmaaldrich.comnih.govtue.nl

Phenolic resins are known for their flame retardant characteristics, and their properties can be further enhanced by the incorporation of nanofillers to create phenolic nanocomposites. researchgate.net The interaction between the phenolic matrix and the nanofiller is crucial for the final performance of the composite. Functionalization of nanofillers with phenolic compounds can improve their dispersion and adhesion within the polymer matrix. researchgate.net For example, the functionalization of multi-walled carbon nanotubes (MWNTs) with carboxyl groups, which can interact with phenolic resins, has been shown to improve the thermal stability of the resulting nanocomposites. researchgate.net The versatile reactivity of phenolic compounds allows for their integration with various inorganic nanoparticles, leading to hybrid materials with tailored properties for applications in sensing, catalysis, and biomedicine. nih.govmdpi.com

Role as Chemical Intermediates in the Synthesis of Specialty Chemicals

Substituted phenols are fundamental building blocks in the chemical industry for the synthesis of a wide array of specialty chemicals. unive.itgoogle.com The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a variety of chemical transformations. For example, m-cresol (B1676322) (3-methylphenol), a structural component of this compound, is a precursor for the synthesis of 4-amino-3-methylphenol, which is an important intermediate for dyes, agrochemicals, and high-performance resins. google.com

The synthesis of m-aryloxy phenols, which are structurally related to this compound, has been reviewed, highlighting their use as intermediates in the preparation of materials with desirable thermal and mechanical properties, as well as in the synthesis of pharmacologically active molecules. nih.gov The ether linkage in these compounds is typically formed through nucleophilic aromatic substitution reactions. nih.gov The cyclohexyloxy group in this compound could be introduced through the alkylation of a dihydroxy-methylbenzene derivative or the etherification of 3-methylphenol with a cyclohexyl halide or related derivative. The resulting compound can then be further functionalized to produce more complex molecules for various applications.

Utilization in Advanced Industrial Formulations and Preservation Technologies

Phenolic compounds have a long history of use as preservatives and antimicrobial agents in various industrial formulations, including cosmetics, foods, and pharmaceutical products. nih.govncert.nic.in Their efficacy is attributed to their ability to disrupt cell membranes and denature proteins of microorganisms. The effectiveness of a phenolic preservative depends on factors such as its concentration, solubility, and the pH of the formulation. nih.gov

Analogues of this compound could find applications in this area. The lipophilic nature imparted by the cyclohexyloxy group might enhance its partitioning into the lipid membranes of microorganisms, potentially increasing its antimicrobial activity. Furthermore, the chemical modification of natural phenols is a strategy being explored to enhance their biological activity and tailor their properties for specific applications. nih.gov For instance, the esterification of phenolic compounds can modulate their lipophilicity and, in some cases, improve their preservative or antioxidant efficacy. nih.gov The use of phenolic compounds in combination with other preservatives can also lead to synergistic effects, providing broad-spectrum protection against microbial growth. nih.govwho.int

Structure Property Relationship Studies of 4 Cyclohexyloxy 3 Methylphenol Derivatives

Impact of Cyclohexyl Ring Stereochemistry and Conformation on Molecular Properties

The non-planar, saturated cyclohexyl ring introduces significant conformational complexity to the 4-(Cyclohexyloxy)-3-methylphenol structure. The cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation to minimize angle and torsional strain. maricopa.edu In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

The ether oxygen atom, which connects the cyclohexyl ring to the phenoxy group, will preferentially occupy an equatorial position to avoid steric hindrance. The energy difference between the equatorial and axial conformers is known as the A-value. Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. utdallas.edu The bulky phenoxy group attached to the cyclohexyl ring would lead to significant 1,3-diaxial interactions if it were in an axial position, making the equatorial conformation overwhelmingly more stable. maricopa.edu

The chair conformation is not static; it can undergo a "ring flip," which converts axial substituents to equatorial and vice versa. maricopa.edu For the this compound, the ring flip would force the large aryloxy group into the highly unfavorable axial position. Therefore, the molecule will exist almost exclusively in the conformation where the aryloxy group is equatorial.

The stereochemistry of any additional substituents on the cyclohexyl ring itself would further define the molecule's preferred shape and properties. For instance, a methyl group added to the cyclohexane could exist in cis or trans isomers relative to the aryloxy group, leading to different steric environments and potentially different biological activities, as stereoisomerism is known to be critical for the biological function of molecules like pheromones. nih.gov

Table 1: Conformational Preferences in Substituted Cyclohexanes This table illustrates the general principles of conformational analysis applicable to the cyclohexyl moiety.

Substituent (R)A-Value (kcal/mol)% Equatorial (at 25°C)
-CH₃1.7495
-CH₂CH₃1.7595
-CH(CH₃)₂2.1598
-C(CH₃)₃~5.0>99.9
-O-Aryl (inferred)>5.0>99.9

Data adapted from conformational analysis principles. utdallas.edu The A-value for the aryloxy group is inferred to be very large due to its significant steric bulk.

Influence of Substituent Position and Electronic Nature on Chemical Reactivity and Stability

The reactivity and stability of the phenolic ring are governed by the electronic effects of its substituents. The hydroxyl (-OH) group is a strong activating group and directs electrophilic substitution to the ortho and para positions. vanderbilt.edu In this compound, the substituents are the hydroxyl group, a methyl group, and a cyclohexyloxy group.

Hydroxyl Group (-OH): Strongly activating, electron-donating via resonance. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It also governs the acidity of the molecule.

Methyl Group (-CH₃): Located at position 3 (meta to -OH, ortho to -O-Cyclohexyl). It is a weakly activating, electron-donating group through induction and hyperconjugation.

Cyclohexyloxy Group (-O-C₆H₁₁): Located at position 4 (para to -OH). This alkoxy group exhibits a dual electronic nature. It is electron-donating through resonance (due to the lone pairs on the oxygen) and electron-withdrawing through induction (due to the electronegativity of the oxygen). youtube.com Since it is para to the phenolic hydroxyl, its strong resonance effect dominates, increasing electron density on the ring.

The acidity of the phenol (B47542) is a key chemical property. Electron-withdrawing groups increase phenol acidity by stabilizing the resulting phenoxide anion, while electron-donating groups decrease acidity. vanderbilt.eduquora.com In this compound, both the methyl and cyclohexyloxy groups are net electron-donating. This increased electron density on the ring destabilizes the phenoxide anion, making the compound less acidic than phenol itself but likely comparable to cresol (B1669610) isomers. docbrown.info

Table 2: Acidity of Phenol and Related Substituted Phenols

CompoundpKaEffect of Substituent
Phenol9.95Reference
3-Methylphenol (m-cresol)10.09Weakly electron-donating
4-Methylphenol (p-cresol)10.26Weakly electron-donating
4-Methoxyphenol10.21Electron-donating (resonance)
4-Nitrophenol7.15Strongly electron-withdrawing
This compound ~10.1-10.3 (Estimated) Net electron-donating

pKa data sourced from various chemical databases and literature. vanderbilt.edudocbrown.info The pKa for the target compound is an estimate based on the additive effects of the substituents.

Comparative Analysis with Structural Isomers and Analogues

The properties of this compound can be better understood by comparing it with its isomers and analogues.

Structural Isomers: Moving the methyl group to other positions on the ring (e.g., 2-methyl or 5-methyl) would change the steric environment around the hydroxyl and ether groups and subtly alter the electronic effects, leading to different physical properties and reactivity. For example, placing the methyl group at the 2-position would introduce steric hindrance near the hydroxyl group, which could affect its hydrogen bonding capability and reactivity. There are three primary positional isomers of methylphenol (cresol). quora.com

Analogues with Different Aliphatic Substituents: Replacing the cyclohexyl group with a smaller alkyl group, like isopropyl (as in 4-isopropyloxy-3-methylphenol) or methyl (as in 4-methoxy-3-methylphenol), would decrease the molecule's lipophilicity and size. cymitquimica.comnih.gov A smaller group would reduce van der Waals interactions and likely increase water solubility. Conversely, replacing it with a bulkier group like tert-butyl would increase lipophilicity.

Analogues with Aromatic Substituents: If the cyclohexyl group were replaced by an aromatic ring, such as a phenyl group (creating a diphenyl ether derivative), the electronic properties would change significantly. A phenoxy group is electron-withdrawing, which would increase the acidity of the phenolic -OH compared to the cyclohexyloxy substituent.

Table 3: Comparison of Physical Properties of Structural Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C₁₃H₁₈O₂206.283.8 (Estimated)
4-Methoxy-3-methylphenolC₈H₁₀O₂138.162.4 nih.gov
4-Isopropyl-3-methylphenolC₁₀H₁₄O150.223.2
PhenolC₆H₆O94.111.5
3-Methylphenol (m-cresol)C₇H₈O108.142.0 nih.gov

Data sourced from PubChem and other chemical databases. nih.govnih.gov The XLogP3 value for the target compound is an estimate.

Modulation of Molecular Interactions through Targeted Structural Modifications

The molecular interactions of this compound derivatives are dominated by hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. docbrown.info This allows the molecule to form intermolecular hydrogen bonds with itself and with other polar molecules, such as water or solvents. The strength of this interaction can be modulated. Introducing electron-withdrawing groups on the ring would make the phenolic proton more acidic and a stronger hydrogen bond donor. nih.gov Conversely, placing a bulky group at the 2-position could sterically hinder the hydroxyl group, reducing its ability to form hydrogen bonds. Intramolecular hydrogen bonds are also possible if a suitable acceptor group is placed at the 2-position. researchgate.netstackexchange.com

By making targeted structural changes, one can control how the molecule interacts with its environment. For instance, enhancing water solubility might be achieved by adding hydroxyls to the cyclohexyl ring, while increasing its ability to cross nonpolar biological membranes would involve making the aliphatic parts even larger or more numerous. mdpi.com

Design Principles for the Development of Novel Phenolic Ether Architectures with Tailored Properties

Based on the structure-property relationships discussed, a set of design principles can be formulated for creating new phenolic ether architectures with desired characteristics.

Tuning Acidity and Reactivity: The acidity of the phenolic hydroxyl and the reactivity of the aromatic ring can be controlled by the electronic nature of the substituents. To increase acidity, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) should be incorporated onto the aromatic ring. To decrease acidity and fine-tune reactivity, the position and type of electron-donating groups (-CH₃, -OCH₃) can be varied. nih.govresearchgate.net

Controlling Lipophilicity and Solubility: The balance between hydrophilicity and lipophilicity is primarily controlled by the ether substituent. Larger, more complex aliphatic or alicyclic groups (like cyclohexyl) increase lipophilicity. To increase water solubility, smaller alkyl ethers (methoxy, ethoxy) or the introduction of polar functional groups (hydroxyls, amines) on the aliphatic chain is effective.

Enhancing Intermolecular Interactions: Specific interactions like hydrogen bonding can be engineered. Adding hydrogen bond donors or acceptors at strategic positions can promote self-assembly into ordered structures or enhance binding to a biological target. For example, designing molecules with complementary donor-acceptor patterns can lead to the formation of specific supramolecular structures. nih.gov

By systematically applying these principles, chemists can move beyond serendipity and rationally design novel phenolic ether derivatives, such as this compound analogues, with precisely tailored physical, chemical, and potentially biological properties.

Q & A

Synthesis and Purification Methodologies

Basic: Q: What are the optimal synthetic routes for 4-(Cyclohexyloxy)-3-methylphenol, and how can reaction conditions be adjusted to improve yield? A: The compound is typically synthesized via Williamson ether synthesis, where 3-methylphenol reacts with a cyclohexyl halide (e.g., cyclohexyl bromide) under basic conditions (e.g., K₂CO₃ in DMF or acetone). Yield optimization involves controlling temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 phenol-to-halide). Impurities such as unreacted phenol or di-alkylated byproducts can be removed via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures .

Advanced: Q: How can continuous flow chemistry be applied to scale up the synthesis while minimizing side reactions? A: Continuous flow systems with immobilized catalysts (e.g., polymer-supported bases) enhance reaction efficiency and reduce byproduct formation. Parameters like residence time (5–10 minutes) and pressure (1–2 bar) must be optimized to maintain regioselectivity. Real-time monitoring via inline FTIR or UV-Vis spectroscopy ensures consistent product quality during scale-up .

Structural Characterization and Analytical Techniques

Basic: Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A: Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.2 ppm), cyclohexyl methine protons (δ 3.5–4.0 ppm), and methyl groups (δ 2.2–2.5 ppm) confirm substitution patterns.
  • FTIR : Stretching vibrations for -O- (1250 cm⁻¹) and phenolic -OH (3200–3400 cm⁻¹) validate functional groups.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 206.13 (C₁₃H₁₈O₂) .

Advanced: Q: How can X-ray crystallography resolve ambiguities in stereochemical assignments for derivatives? A: Single-crystal X-ray diffraction provides precise bond angles and torsion angles, critical for distinguishing ortho/para isomers or verifying cyclohexyl ring conformations (chair vs. boat). Crystallization in non-polar solvents (e.g., hexane) at low temperatures (−20°C) improves crystal quality .

Physicochemical Properties and Computational Modeling

Basic: Q: What are the solubility and partition coefficient (logP) values for this compound? A: Experimental logP (octanol/water) is ~3.5, indicating moderate lipophilicity. Solubility in water is low (<1 mg/mL at 25°C) but improves in DMSO (>50 mg/mL). These properties guide formulation strategies for biological assays .

Advanced: Q: How can density functional theory (DFT) predict electronic properties relevant to antioxidant activity? A: DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and radical scavenging potential. For this compound, the phenolic -OH group’s ionization energy correlates with its ability to donate protons in free radical quenching .

Biological Activity and Mechanistic Studies

Basic: Q: What in vitro assays are used to evaluate the compound’s enzyme inhibitory activity? A: Common assays include:

  • Cyclooxygenase (COX) Inhibition : Measure IC₅₀ via ELISA using purified COX-1/COX-2 enzymes and arachidonic acid substrate.
  • Antioxidant Activity : DPPH or ABTS radical scavenging assays quantify EC₅₀ values .

Advanced: Q: How do structural modifications (e.g., halogenation) impact in vivo pharmacokinetics and toxicity? A: Introducing electron-withdrawing groups (e.g., -Cl at the 5-position) enhances metabolic stability but may increase hepatotoxicity. Pharmacokinetic studies in rodent models (IV/PO dosing) assess bioavailability, while microsomal stability assays (CYP450 isoforms) predict drug-drug interactions .

Handling, Safety, and Regulatory Compliance

Basic: Q: What safety precautions are recommended for handling this compound in the lab? A: Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers at 4°C. Acute toxicity data (LD₅₀ > 500 mg/kg in rats) classify it as Category 4 (harmful) under GHS .

Advanced: Q: How does the compound’s structural similarity to regulated cyclohexylphenols affect its legal status? A: Analogues with 5-position alkyl/cycloalkyl substitutions may fall under controlled substance laws (e.g., Maine Revised Statutes Title 17-A, Chapter 45). Researchers must verify local regulations and obtain DEA licenses if applicable .

Data Discrepancies and Reproducibility

Advanced: Q: How can conflicting reports on synthetic yields or bioactivity be reconciled? A: Cross-validate methods using orthogonal techniques (e.g., HPLC purity checks, NMR spike-in experiments). Reproduce studies under standardized conditions (e.g., solvent grade, catalyst source). Meta-analyses of published data (e.g., Web of Science, PubMed) identify outliers due to unoptimized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.